Zero WHO-TEF Classification: Definitive Toxicological Differentiation from 1,2,3,7,8-PeCDF and 2,3,4,7,8-PeCDF
The toxicological significance of a PCDF congener is dictated by its chlorine substitution pattern. The World Health Organization (WHO) assigns a Toxic Equivalency Factor (TEF) relative to 2,3,7,8-TCDD (TEF=1). 1,2,3,8,9-Pentachlorodibenzofuran, lacking substitution at all four 2,3,7,8 positions, is explicitly characterized as 'non‑toxic' and carries a WHO‑TEF of 0 [1]. In direct contrast, the 1,2,3,7,8‑PeCDF congener has an assigned TEF of 0.05, and the 2,3,4,7,8‑PeCDF congener has a significantly higher TEF of 0.5 [2]. The 10‑fold difference between the two toxic congeners further underscores the isomer‑specific potency.
| Evidence Dimension | WHO Toxic Equivalency Factor (TEF) |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 1,2,3,7,8-Pentachlorodibenzofuran (TEF=0.05); 2,3,4,7,8-Pentachlorodibenzofuran (TEF=0.5); 2,3,7,8-Tetrachlorodibenzofuran (TEF=0.1) |
| Quantified Difference | Absolute TEF difference of 0.05, 0.5, and 0.1 respectively. |
| Conditions | WHO 2005 Human/Mammalian TEF Re‑evaluation [2] |
Why This Matters
Procurement of the correct non‑toxic isomer is essential to avoid false‑positive TEQ results; using 2,3,4,7,8‑PeCDF instead would incorrectly attribute 0.5 TEF units to a peak, representing a 100% error in toxicity attribution for that congener.
- [1] Yamaguchi S, Uchimura T, Imasaka T. Gas Chromatography/Multiphoton Ionization/Mass Spectrometry of Polychlorinated Dibenzofurans Using Nanosecond and Femtosecond Lasers. Anal Sci. 2006;22(12):1483. View Source
- [2] National Academies Press. Dioxins and Dioxin-like Compounds in the Food Supply: Strategies to Decrease Exposure. Table A-1: WHO TEFs. View Source
